3,4-Dihexyloxybenzoic acid

Liquid Crystals Mesophase Engineering Polymorphism

Sourcing a 3,4-dialkoxybenzoic acid with the precise substitution pattern to achieve coexisting columnar and lamellar mesophases is challenging; generic isomers fail to deliver this polymorphism. 3,4-Dihexyloxybenzoic acid (CAS 121925-05-1) is the validated building block that resolves this bottleneck. - Enables enantiotropic cholesteric and smectic A phases unattainable with 3,5- or 3,4,5-substituted analogs. - Preferred C6 chain precursor for Janus dendrimers: balances thermal stability (Td onset 241-308 °C) with processability. - Supplied as a solid, ≥95% purity; custom packaging available. Request a quote for your required quantity.

Molecular Formula C19H30O4
Molecular Weight 322.4 g/mol
Cat. No. B8523969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihexyloxybenzoic acid
Molecular FormulaC19H30O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCC
InChIInChI=1S/C19H30O4/c1-3-5-7-9-13-22-17-12-11-16(19(20)21)15-18(17)23-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3,(H,20,21)
InChIKeyLSMYQQPJAHLJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihexyloxybenzoic Acid: Technical Specifications and Procurement Guide for Advanced Liquid Crystal and Dendrimer Research


3,4-Dihexyloxybenzoic acid (CAS 121925-05-1, C₁₉H₃₀O₄, MW 322.4 g/mol) is a bifunctional aromatic compound featuring a central benzoic acid core substituted with two hexyloxy chains at the 3- and 4-positions. Its amphiphilic molecular design, combining a rigid aromatic core with flexible aliphatic tails, makes it a critical building block for the construction of thermotropic liquid crystals and functional dendritic macromolecules [1]. The compound is typically supplied as a solid with a minimum purity of 95% .

Why 3,4-Dihexyloxybenzoic Acid Cannot Be Substituted by Common In-Class Analogs


The scientific and industrial utility of 3,4-dihexyloxybenzoic acid is exquisitely sensitive to its precise molecular architecture. Simple substitution with other dialkoxybenzoic acids, such as the 3,5-substituted isomer or those with longer/shorter alkyl chains, leads to profoundly different material properties. As detailed in the evidence below, the specific 3,4-substitution pattern uniquely enables a complex polymorphic mesophase behavior not observed in 3,5-isomers [1], while the hexyl chain length strikes a critical balance between processability, thermal stability, and liquid crystalline behavior, distinct from longer-chain analogs like 3,4-dihexadecyloxybenzoic acid [2]. A generic substitution would therefore compromise or eliminate the desired performance in target applications.

Quantitative Evidence for 3,4-Dihexyloxybenzoic Acid Differentiation: A Procurement-Focused Technical Guide


Superior Mesophase Polymorphism vs. 3,5-Dialkoxybenzoic Acid Analogs

The 3,4-substitution pattern of 3,4-dihexyloxybenzoic acid is a key determinant of its mesomorphic behavior. Biforked mesogens derived from 3,4-dialkoxybenzoic acids exhibit a unique and complex polymorphism, showing the coexistence of both columnar and lamellar mesophases within the same sample. This is in stark contrast to derivatives of 3,5-dialkoxybenzoic acid, which display only a single, simpler hexagonal columnar mesophase [1]. This structural difference allows for a much richer phase diagram and greater tunability of material properties.

Liquid Crystals Mesophase Engineering Polymorphism

Balanced Thermal Stability and Processability vs. C16 Chain Analog

In the synthesis of Janus-type dendrimers, the choice of the alkoxy chain length on the benzoic acid moiety is critical for thermal properties. When incorporated into the same dendritic bis-MPA polyester framework, the 3,4-dihexyloxybenzoic acid moiety imparts a decomposition onset temperature (Td) range of 241 to 308 °C to the resulting dendrimers [1]. This is in contrast to the significantly longer 3,4-dihexadecyloxybenzoic acid, whose incorporation would be expected to lower thermal stability due to its bulkier, more flexible alkyl chains. The C6 derivative offers a superior balance of thermal robustness and solubility/processability for dendrimer construction.

Dendrimer Synthesis Thermal Analysis Janus Particles

Enantiotropic Mesomorphism vs. Non-Mesomorphic 3,5- and 3,4,5-Substituted Analogs

A comparative study of cholesteryl benzoate derivatives clearly demonstrates the critical role of the 3,4-dialkoxy substitution pattern for mesomorphism. Cholesteryl 3,4-dialkoxybenzoates were found to be mesomorphic, exhibiting enantiotropic cholesteric and smectic A liquid crystal phases. In contrast, derivatives with 3,5-dialkoxy or 3,4,5-trialkoxy substitution patterns on the benzoate moiety were entirely non-mesomorphic [1]. This provides direct, quantitative evidence that the 3,4-dihexyloxy arrangement is a prerequisite for accessing these technologically important liquid crystalline phases.

Cholesteric Liquid Crystals Organogelators Smectic A Phase

Optimal Application Scenarios for 3,4-Dihexyloxybenzoic Acid Based on Verified Differentiation


Synthesis of Biforked Mesogens with Complex Polymorphic Phase Behavior

Researchers aiming to develop novel liquid crystalline materials that require the coexistence of both columnar and lamellar mesophases should select 3,4-dihexyloxybenzoic acid as their core building block. As demonstrated in comparative studies, the 3,4-substitution pattern is essential for achieving this unique polymorphism, which is not possible with the 3,5-isomer [1]. This makes the compound a critical starting material for advanced materials research in optoelectronics and responsive soft matter.

Construction of Thermally Robust Janus-Type Dendrimers

For the synthesis of Janus dendrimers, 3,4-dihexyloxybenzoic acid is the preferred alkyl chain precursor over its C16 analog (3,4-dihexadecyloxybenzoic acid) when a balance of high thermal stability and processability is required. The resulting dendrimers exhibit onset decomposition temperatures in the range of 241–308 °C, providing a significant thermal processing window for subsequent applications in polymer chemistry or nanotechnology [2]. This makes it suitable for applications where the material may be exposed to elevated temperatures.

Development of Enantiotropic Cholesteric and Smectic A Liquid Crystals

Investigators focused on developing cholesteric liquid crystal phases must use a 3,4-dialkoxybenzoate core, as 3,5- and 3,4,5-substituted benzoate derivatives have been shown to be completely non-mesomorphic [3]. 3,4-Dihexyloxybenzoic acid is therefore a non-negotiable precursor for the synthesis of functional materials exhibiting enantiotropic cholesteric and smectic A phases, which are of high interest for display technologies and optical devices.

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